molecular formula C12H18N2OS2 B4992951 2-[2-(2-Methylphenoxy)ethylamino]ethylcarbamodithioic acid

2-[2-(2-Methylphenoxy)ethylamino]ethylcarbamodithioic acid

Cat. No.: B4992951
M. Wt: 270.4 g/mol
InChI Key: ISJZIJRJLLMJBI-UHFFFAOYSA-N
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Description

2-[2-(2-Methylphenoxy)ethylamino]ethylcarbamodithioic acid is an organic compound with a complex structure that includes a phenoxy group, an ethylamino group, and a carbamodithioic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-Methylphenoxy)ethylamino]ethylcarbamodithioic acid typically involves multiple steps. One common method includes the reaction of 2-methylphenol with ethylene oxide to form 2-(2-methylphenoxy)ethanol. This intermediate is then reacted with ethylenediamine to produce 2-[2-(2-methylphenoxy)ethylamino]ethanol. Finally, the reaction of this compound with carbon disulfide and a suitable base, such as sodium hydroxide, yields this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as distillation and crystallization to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-Methylphenoxy)ethylamino]ethylcarbamodithioic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[2-(2-Methylphenoxy)ethylamino]ethylcarbamodithioic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(2-Methylphenoxy)ethylamino]ethylcarbamodithioic acid involves its interaction with specific molecular targets. The phenoxy group can interact with hydrophobic regions of proteins, while the carbamodithioic acid moiety can form covalent bonds with thiol groups in enzymes, leading to inhibition of enzyme activity. This dual interaction can disrupt various biochemical pathways, making it a potent bioactive compound .

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(3-Methylphenoxy)ethylamino]ethylcarbamodithioic acid
  • 2-[2-(4-Methylphenoxy)ethylamino]ethylcarbamodithioic acid
  • 2-[2-(2-Chlorophenoxy)ethylamino]ethylcarbamodithioic acid

Uniqueness

2-[2-(2-Methylphenoxy)ethylamino]ethylcarbamodithioic acid is unique due to the specific positioning of the methyl group on the phenoxy ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in differences in biological activity and chemical properties compared to its analogs .

Properties

IUPAC Name

2-[2-(2-methylphenoxy)ethylamino]ethylcarbamodithioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2OS2/c1-10-4-2-3-5-11(10)15-9-8-13-6-7-14-12(16)17/h2-5,13H,6-9H2,1H3,(H2,14,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISJZIJRJLLMJBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCCNCCNC(=S)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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